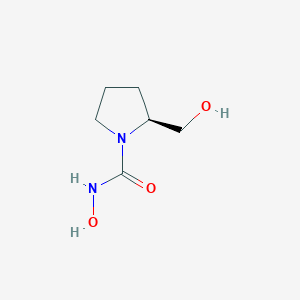
(S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as SHMPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. SHMPC is a hydroxamic acid derivative that possesses a unique chemical structure that offers numerous potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide as an HDAC inhibitor involves the binding of the compound to the active site of HDACs, resulting in the inhibition of their catalytic activity. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression patterns and lead to various cellular effects, including cell cycle arrest and apoptosis.
The mechanism of action of (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide as a metalloenzyme inhibitor involves the binding of the compound to the metal ion at the active site of the enzyme, resulting in the inhibition of its catalytic activity. This inhibition can lead to the disruption of critical cellular processes and the inhibition of disease progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide depend on its specific application. As an HDAC inhibitor, (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells and has potential therapeutic applications in the treatment of cancer. As a metalloenzyme inhibitor, (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide has been shown to inhibit the growth of bacterial and viral infections and has potential therapeutic applications in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide in lab experiments is its unique chemical structure, which offers potential applications in various fields of research. (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide is also a potent inhibitor of HDACs and metalloenzymes, making it a valuable tool in the study of these enzymes and their role in disease progression.
However, there are also limitations to the use of (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide in lab experiments. The synthesis of (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a complex and time-consuming process that requires specialized equipment and expertise. Additionally, the high potency of (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide as an inhibitor can make it difficult to determine the optimal concentration for use in experiments.
Zukünftige Richtungen
There are numerous potential future directions for the study of (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide. One potential direction is the investigation of (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide as a therapeutic agent in the treatment of cancer and other diseases. Additionally, the development of new and improved synthesis methods for (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide could lead to increased availability and use of the compound in scientific research.
Another potential future direction is the study of the structure-activity relationship of (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide and its analogs. This research could lead to the development of more potent and selective inhibitors of HDACs and metalloenzymes, with potential applications in the treatment of various diseases.
Conclusion
In conclusion, (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a unique chemical compound with potential applications in various fields of scientific research. The synthesis of (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity. (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential as an HDAC and metalloenzyme inhibitor and has shown promising results in the treatment of cancer, infectious diseases, and other disorders. Future research on (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide and its analogs could lead to the development of new and improved therapeutic agents with potential applications in various fields of medicine.
Synthesemethoden
The synthesis of (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves a multi-step process that begins with the reaction of pyrrolidine-1-carboxylic acid with hydroxylamine hydrochloride to form N-hydroxy-2-(pyrrolidin-1-yl)acetamide. This intermediate product is then reacted with formaldehyde to produce (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide. The synthesis of (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
(S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary applications of (S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide is as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a critical role in gene expression regulation and are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of HDACs has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
(S)-N-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide has also been investigated for its potential as a metalloenzyme inhibitor. Metalloenzymes are enzymes that require metal ions for their catalytic activity. Inhibition of metalloenzymes has been shown to have therapeutic potential in the treatment of various diseases, including cancer, bacterial infections, and viral infections.
Eigenschaften
CAS-Nummer |
128252-45-9 |
|---|---|
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2S)-N-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C6H12N2O3/c9-4-5-2-1-3-8(5)6(10)7-11/h5,9,11H,1-4H2,(H,7,10)/t5-/m0/s1 |
InChI-Schlüssel |
KGOHIPOTHHBJQO-YFKPBYRVSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)NO)CO |
SMILES |
C1CC(N(C1)C(=O)NO)CO |
Kanonische SMILES |
C1CC(N(C1)C(=O)NO)CO |
Synonyme |
1-Pyrrolidinecarboxamide,N-hydroxy-2-(hydroxymethyl)-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



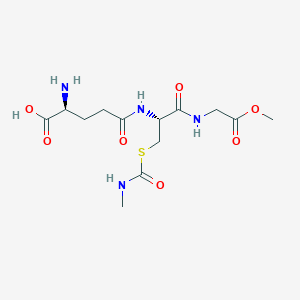

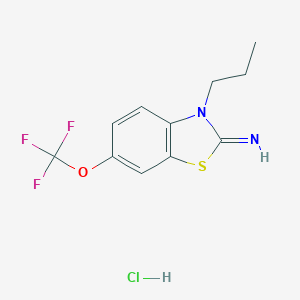

![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)

![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)

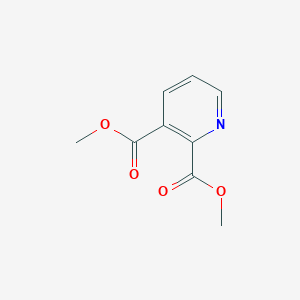
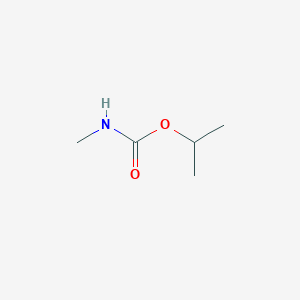
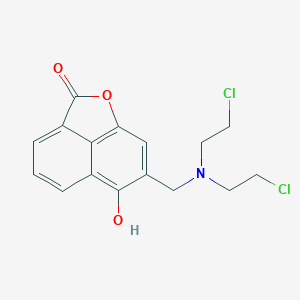
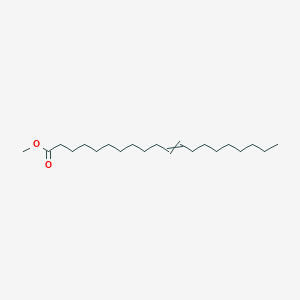

![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)